Water Solubility and Hydrophilicity Advantage of 2-Aminooxazole over 2-Aminothiazole
A direct experimental isosteric comparison between matched N-oxazolylcarboxamides and N-thiazolylcarboxamides revealed that replacing the thiazole sulfur with oxazole oxygen results in a significant increase in hydrophilicity. Experimental log k'w and log S measurements confirmed that oxazole derivatives exhibit water solubility typically two orders of magnitude higher on a logarithmic scale compared to their thiazole counterparts [1].
| Evidence Dimension | Lipophilicity (log k'w) and aqueous solubility (log S) |
|---|---|
| Target Compound Data | Oxazole derivatives: significantly more hydrophilic; exact log S values vary by derivative (class-level effect) |
| Comparator Or Baseline | Thiazole isosteres: two orders of magnitude lower water solubility on a logarithmic scale |
| Quantified Difference | Typically two orders in logarithmic scale for both log k'w (lipophilicity) and log S (solubility) |
| Conditions | Matched molecular pairs of N-oxazolylcarboxamides and N-thiazolylcarboxamides; experimental measurement via HPLC-derived log k'w and solubility assays |
Why This Matters
This confirms that selecting the oxazole scaffold over the thiazole isostere directly improves aqueous solubility—a critical parameter for reducing PAINS liability, enhancing formulation, and improving in vitro assay reproducibility in early drug discovery.
- [1] Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., ... & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. View Source
